molecular formula C4H9BrClNO2 B6182113 methyl (2R)-2-amino-3-bromopropanoate hydrochloride CAS No. 2613299-03-7

methyl (2R)-2-amino-3-bromopropanoate hydrochloride

Cat. No. B6182113
CAS RN: 2613299-03-7
M. Wt: 218.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-3-bromopropanoate hydrochloride (MBPAH) is an organic compound that is used in many scientific research applications. This compound is used in a wide range of laboratory experiments, as it has a wide range of biochemical and physiological effects. MBPAH is a useful tool for researchers as it is relatively inexpensive and simple to synthesize.

Scientific Research Applications

Methyl (methyl (2R)-2-amino-3-bromopropanoate hydrochloride)-2-amino-3-bromopropanoate hydrochloride is used in a variety of scientific research applications. It is used in the synthesis of peptides, as a reagent for the synthesis of peptide amides, and as a reagent for the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of other organic compounds, such as amines and amino acids.

Mechanism of Action

Methyl (methyl (2R)-2-amino-3-bromopropanoate hydrochloride)-2-amino-3-bromopropanoate hydrochloride acts as a nucleophile in organic synthesis reactions. It can react with electrophiles, such as carbonyl compounds, to form new compounds. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
Methyl (methyl (2R)-2-amino-3-bromopropanoate hydrochloride)-2-amino-3-bromopropanoate hydrochloride has a wide range of biochemical and physiological effects. It has been shown to have an effect on cell growth, cell migration, and cell differentiation. It has also been shown to have an effect on the expression of genes involved in cell metabolism and signal transduction pathways.

Advantages and Limitations for Lab Experiments

Methyl (methyl (2R)-2-amino-3-bromopropanoate hydrochloride)-2-amino-3-bromopropanoate hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and simple to synthesize, and it is stable in aqueous solutions. It is also non-toxic and can be used in a variety of laboratory experiments. However, it can be difficult to purify, and it can be difficult to control the reaction conditions.

Future Directions

Methyl (methyl (2R)-2-amino-3-bromopropanoate hydrochloride)-2-amino-3-bromopropanoate hydrochloride has a wide range of potential future applications. It could be used in the synthesis of peptides and pharmaceuticals, as well as in the synthesis of other organic compounds. It could also be used in the development of new cell culture and tissue culture techniques, as well as in the development of new drugs. Additionally, it could be used in the study of the effects of environmental pollutants on cells and tissues.

Synthesis Methods

Methyl (methyl (2R)-2-amino-3-bromopropanoate hydrochloride)-2-amino-3-bromopropanoate hydrochloride is synthesized through a reaction between bromoacetyl bromide and sodium amide. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is a white solid. The product can then be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-amino-3-bromopropanoate hydrochloride involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1-propanol", "methyl chloroformate", "sodium hydroxide", "hydrochloric acid", "ammonium chloride" ], "Reaction": [ "Step 1: Conversion of 2-bromo-1-propanol to 2-bromo-1-propylamine", "2-bromo-1-propanol is reacted with sodium hydroxide to form 2-bromo-1-propylamine.", "Step 2: Conversion of 2-bromo-1-propylamine to methyl (2R)-2-amino-3-bromopropanoate", "2-bromo-1-propylamine is reacted with methyl chloroformate to form methyl (2R)-2-amino-3-bromopropanoate.", "Step 3: Conversion of methyl (2R)-2-amino-3-bromopropanoate to methyl (2R)-2-amino-3-bromopropanoate hydrochloride", "Methyl (2R)-2-amino-3-bromopropanoate is reacted with hydrochloric acid and ammonium chloride to form methyl (2R)-2-amino-3-bromopropanoate hydrochloride." ] }

CAS RN

2613299-03-7

Molecular Formula

C4H9BrClNO2

Molecular Weight

218.5

Purity

95

Origin of Product

United States

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